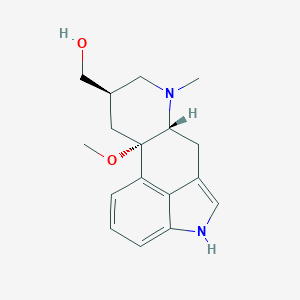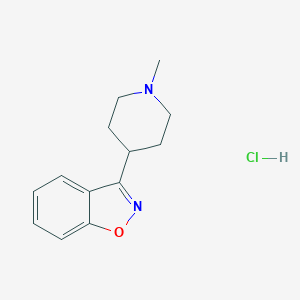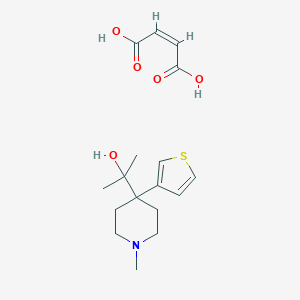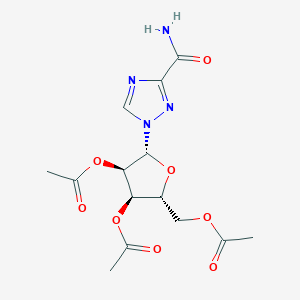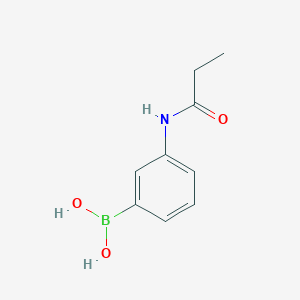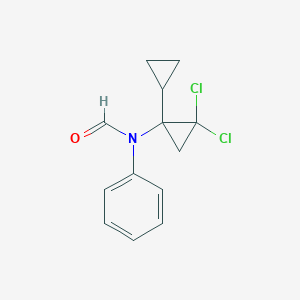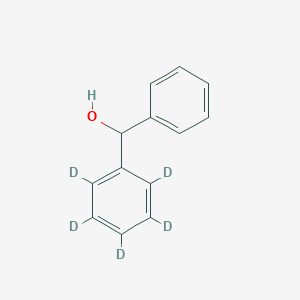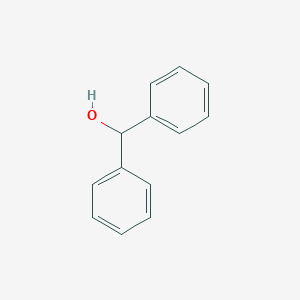![molecular formula C15H14N2O3S B121764 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde CAS No. 143951-31-9](/img/structure/B121764.png)
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde, also known as DMT, is a potent psychedelic compound that has been used for centuries in traditional South American shamanic rituals. In recent years, it has gained popularity in the Western world as a recreational drug due to its intense hallucinogenic effects. However, the scientific community has also been researching DMT for its potential therapeutic applications in various fields.
Mécanisme D'action
The exact mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, it is thought to bind to and activate the 5-HT2A receptor, leading to a cascade of downstream effects that ultimately result in the intense hallucinations and altered states of consciousness associated with 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde use.
Effets Biochimiques Et Physiologiques
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonin system, it has been shown to increase levels of the neurotrophic factor BDNF, which may contribute to its neuroprotective effects. It also appears to have anti-inflammatory effects, and may modulate the immune system. Additionally, 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been shown to increase heart rate and blood pressure, and may have effects on other physiological systems such as the respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has several advantages as a research tool, including its potent and rapid onset of action, its ability to induce intense and reproducible altered states of consciousness, and its relative safety profile. However, there are also several limitations to its use in lab experiments, including the difficulty in obtaining and synthesizing the compound, the potential for confounding variables such as set and setting, and the ethical considerations involved in administering a potent psychedelic compound to human subjects.
Orientations Futures
There are several potential future directions for research on 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde. One area of interest is its potential therapeutic applications in psychiatry and neurology, particularly in the treatment of depression, anxiety, and addiction. Additionally, there is growing interest in the use of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde as a tool for studying consciousness and the nature of subjective experience. Finally, there is ongoing research into the biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde, and its potential applications in the treatment of neurodegenerative diseases and other conditions.
Méthodes De Synthèse
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can be synthesized using various methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Gattermann reaction. The most commonly used method is the Leuckart-Wallach reaction, which involves the reduction of N,N-dimethyltryptamine with formic acid and ammonium formate.
Applications De Recherche Scientifique
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been studied extensively for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have antidepressant and anxiolytic effects, and may also be useful in the treatment of addiction and post-traumatic stress disorder (PTSD). Additionally, 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been studied for its potential neuroprotective and anti-inflammatory effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
143951-31-9 |
|---|---|
Nom du produit |
6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde |
Formule moléculaire |
C15H14N2O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
6-(2,5-dimethoxyphenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H14N2O3S/c1-9-7-17-12(8-18)14(16-15(17)21-9)11-6-10(19-2)4-5-13(11)20-3/h4-8H,1-3H3 |
Clé InChI |
GDCZRKJSNGIGNN-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=C(N=C2S1)C3=C(C=CC(=C3)OC)OC)C=O |
SMILES canonique |
CC1=CN2C(=C(N=C2S1)C3=C(C=CC(=C3)OC)OC)C=O |
Synonymes |
6-(2,5-DIMETHOXYPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



